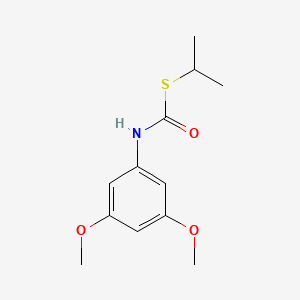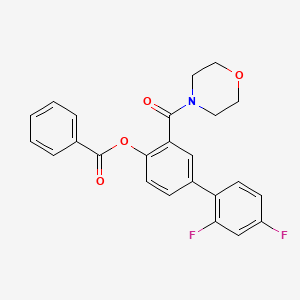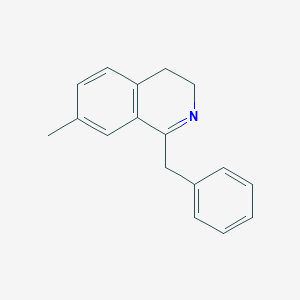
N-(Methoxymethyl)-3-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Methoxymethyl)-3-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxymethyl group attached to the nitrogen atom of the aniline ring, and a methyl group at the meta position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methoxymethyl)-3-methylaniline typically involves the reaction of 3-methylaniline with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The general reaction conditions include:
Reactants: 3-methylaniline, formaldehyde, methanol
Catalyst: Acid (e.g., hydrochloric acid)
Temperature: Room temperature to moderate heating
Solvent: Methanol or other suitable solvents
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(Methoxymethyl)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives
Reduction: Secondary amines
Substitution: Halogenated anilines
Scientific Research Applications
N-(Methoxymethyl)-3-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Methoxymethyl)-3-methylaniline involves its interaction with various molecular targets. The methoxymethyl group can act as a protecting group, temporarily modifying the reactivity of the amine group. This allows for selective reactions to occur at other functional groups within the molecule. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its behavior in different chemical environments.
Comparison with Similar Compounds
N-(Methoxymethyl)-3-methylaniline can be compared with other similar compounds such as:
N-(Methoxymethyl)aniline: Lacks the methyl group at the meta position.
N-(Methoxymethyl)-4-methylaniline: Has the methyl group at the para position instead of the meta position.
N-(Methoxymethyl)-2-methylaniline: Has the methyl group at the ortho position.
Uniqueness: The presence of the methoxymethyl group and the specific positioning of the methyl group at the meta position confer unique reactivity and properties to this compound, making it distinct from its analogs.
Properties
CAS No. |
88919-93-1 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-(methoxymethyl)-3-methylaniline |
InChI |
InChI=1S/C9H13NO/c1-8-4-3-5-9(6-8)10-7-11-2/h3-6,10H,7H2,1-2H3 |
InChI Key |
OYTUQPYZLMSYPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-bromophenyl)-2-((2-chlorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B14126954.png)







![3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14127006.png)


![N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B14127027.png)
![1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(5,6-dimethyl-1H-benzo[d]imidazole)](/img/structure/B14127029.png)
![1-benzyl-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127031.png)
